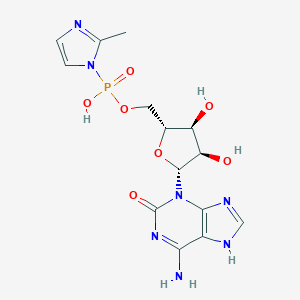

2-Meimpiig

Description

Structure

3D Structure

Propriétés

Numéro CAS |

135052-69-6 |

|---|---|

Formule moléculaire |

C14H18N7O7P |

Poids moléculaire |

427.31 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-yl)phosphinic acid |

InChI |

InChI=1S/C14H18N7O7P/c1-6-16-2-3-20(6)29(25,26)27-4-7-9(22)10(23)13(28-7)21-12-8(17-5-18-12)11(15)19-14(21)24/h2-3,5,7,9-10,13,22-23H,4H2,1H3,(H,17,18)(H,25,26)(H2,15,19,24)/t7-,9-,10-,13-/m1/s1 |

Clé InChI |

OPVCWFNAFZYWTJ-QYVSTXNMSA-N |

SMILES |

CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O |

SMILES isomérique |

CC1=NC=CN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O |

SMILES canonique |

CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=NC3=O)N)NC=N4)O)O |

Synonymes |

2-MeImpiiG 3-isoisoguanosine 5'-phospho-2-methylimidazole |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3 Isoisoguanosine 5 Phospho 2 Methylimidazole and Its Derivatives

Strategies for Phosphodiester Bond Formation

The formation of the phosphodiester bond is a fundamental step in synthesizing nucleotides and their activated counterparts. For 3-isoisoguanosine 5'-phospho-2-methylimidazole, this process typically involves the activation of the 5'-phosphate group of 3-isoisoguanosine monophosphate using 2-methylimidazole (B133640).

A widely employed strategy for activating nucleoside 5'-monophosphates (NMPs) to generate phosphorimidazolides is the reaction with coupling agents. N,N'-carbonyldiimidazole (CDI), often in organic solvents like DMF, has been historically used to activate 5'-nucleotides, enabling subsequent reactions with other nucleotides or pyrophosphate to form phosphodiester or pyrophosphate linkages nih.gov. While effective, this method can sometimes result in moderate yields nih.gov.

A more tailored approach for the synthesis of 5′-phosphoryl-2-methylimidazole-activated nucleotides (2-MeImpNs) involves a reaction mixture containing the nucleoside 5'-monophosphate, 2-methylimidazole, triphenylphosphine (B44618), and 2,2′-dipyridyl disulfide in a solvent such as DMSO harvard.edu. This methodology has been successfully applied to various nucleotides, including guanosine (B1672433) monophosphate (GMP), to synthesize 2-MeImpG harvard.edu. The reaction is typically conducted at room temperature, with reaction durations adjusted based on the specific nucleotide; for instance, synthesizing 2-MeImpG required overnight incubation to enhance the yield harvard.edu. The activated products are frequently isolated through precipitation using a mixture of solvents including diethyl ether, acetone (B3395972), and sodium perchlorate (B79767) harvard.edu.

Under conditions relevant to prebiotic chemistry, alternative methods for generating activated nucleoside monophosphates, such as phosphorimidazolides, have been explored. One such method involves the in situ formation of diimidazole imine from imidazole (B134444) and cyanogen (B1215507) chloride in an aqueous environment researchgate.net. This in situ generated activating agent can then react with nucleoside monophosphates to produce the corresponding phosphorimidazolide researchgate.net.

Comparative studies investigating nonenzymatic RNA copying have also evaluated different activating groups. In some instances, 2-aminoimidazole-activated monoribonucleotides have demonstrated superior performance as substrates for primer extension compared to monomers activated with imidazole or 2-methylimidazole nih.gov.

Stereoselective Synthesis Approaches for Nucleoside Linkages

The synthesis of nucleosides, which serve as the foundational units for nucleotides, necessitates the formation of the N-glycosidic bond between the nucleobase and the sugar moiety. Precise control over the stereochemistry at the anomeric carbon (C1' of the sugar) is paramount, as the biologically relevant nucleosides possess a β-configuration. While the synthesis of the 3-isoisoguanosine nucleoside is a prerequisite for generating its activated nucleotide form, insights from general nucleoside synthesis methods shed light on the challenges and strategies involved in achieving stereoselectivity.

The Vorbrüggen glycosylation is a widely utilized method for nucleoside synthesis, involving the coupling of silylated nucleobases with glycosyl donors in the presence of a Lewis acid acs.orgacademie-sciences.fr. However, this method can sometimes lead to suboptimal α/β anomeric purity, particularly with 2'-deoxynucleosides, and may exhibit limited regioselectivity when dealing with purine (B94841) nucleosides academie-sciences.fr. Given that 3-isoisoguanosine is a purine analog, achieving high β-selectivity during its nucleoside formation step is a critical consideration.

To address the challenges in stereocontrol, alternative strategies for N-glycosylation have been developed. Some approaches involve forming the N-glycosidic bond before the sugar ring is closed, which can offer enhanced control over the stereochemical outcome academie-sciences.fr. For synthetic nucleoside analogs, such as 1,3-oxathiolane (B1218472) nucleosides, stereoselective coupling of the modified sugar ring with the nucleobase has been achieved through in situ chelation with appropriate Lewis acids beilstein-journals.org.

Although specific details regarding the stereoselective synthesis of the 3-isoisoguanosine nucleoside are not explicitly provided in the search results, the general principles and challenges in nucleoside synthesis underscore the importance of controlled glycosylation to ensure the correct stereochemistry before proceeding to phosphorylation and activation.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is a crucial aspect of synthesizing 3-isoisoguanosine 5'-phospho-2-methylimidazole efficiently and with high purity. Parameters such as the choice of solvent, temperature, reaction time, and the stoichiometric ratios of reactants can significantly influence the reaction's outcome.

In the synthesis of 2-MeImpNs using triphenylphosphine and 2,2′-dipyridyl disulfide, extending the incubation time to overnight was found to improve the yield specifically for 2-MeImpG synthesis harvard.edu. Isolation of the activated nucleotides is often achieved through precipitation using solvent mixtures, including acetone, diethyl ether, triethylamine, and a saturated solution of NaClO4 in acetone harvard.edu.

Studies on the synthesis of 2-aminoimidazole, a related activating group, demonstrated that increasing the concentration of NH4Cl to 5 M led to the almost exclusive formation of 2-aminoimidazole, with a 15% yield observed after 1 hour via 1H NMR quantification acs.org. Despite the yield not being as high as for other related compounds, the absence of other major byproducts highlights the importance of carefully controlled reaction conditions, including reactant concentrations and pH, for achieving selectivity acs.org.

The solubility of the starting materials can also impact reaction efficiency. For example, the synthesis of G*G, an imidazolium-bridged diguanosyl intermediate, was complicated by the poor solubility of guanosine 5'-monophosphate (GMP) in polar aprotic solvents like DMSO cdnsciencepub.com. Preparing a lyophilized mixture of GMP and 2-methylimidazole was found to enhance solubility harvard.edu.

Purification is an essential step to obtain high-purity activated nucleotides. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for purifying synthetic oligonucleotides, which are assembled from activated nucleotide building blocks wikipedia.org. For certain activated nucleotide derivatives, normal phase silica (B1680970) gel chromatography has been utilized for purification rsc.org.

Scale-Up Considerations in Research Synthesis

Scaling up the synthesis of 3-isoisoguanosine 5'-phospho-2-methylimidazole for research applications requires adapting laboratory-scale procedures to handle larger quantities while maintaining consistent yield and purity. Although specific details on the large-scale synthesis of this particular compound are limited in the provided search results, general considerations for scaling up the synthesis of nucleotides and activated nucleotides can be inferred.

Preparative scale reactions for related compounds, such as the synthesis of 2-aminoimidazole, have been reported, achieving a 41% isolated yield under specific conditions acs.org. This suggests that scaling up the synthesis of the activating group component is feasible.

In the field of oligonucleotide synthesis, which relies on activated nucleotides as monomers, the process has been fully automated and implemented as solid-phase synthesis, enabling the synthesis of oligonucleotides up to approximately 200 nucleotide residues wikipedia.org. While the synthesis of the activated monomer itself differs from oligonucleotide synthesis, the principles of handling larger material quantities and maintaining reaction efficiency are relevant.

Challenges in scaling up chemical syntheses can include managing heat dissipation from exothermic reactions, ensuring efficient mixing in larger reaction vessels, and adapting purification procedures for increased volumes. The solubility issues encountered with GMP in DMSO during the synthesis of activated guanosine derivatives harvard.educdnsciencepub.com illustrate a potential challenge that may need to be addressed during scale-up, possibly through the use of co-solvents or alternative reaction media.

Synthetic Routes to Isotopically Labeled 3-Isoisoguanosine 5'-phospho-2-methylimidazole for Mechanistic Studies

Isotopically labeled nucleotides and their activated derivatives are invaluable tools for investigating reaction mechanisms, allowing researchers to track the fate of atoms and understand the intricacies of chemical transformations. The incorporation of stable isotopes such as 13C, 15N, 2H, and 19F at specific positions within the molecule is a key aspect of this research.

The synthesis of isotopically labeled activated nucleotides typically begins with the synthesis of the labeled nucleobase or nucleoside, followed by phosphorylation and activation. For example, the synthesis of 13C isotope labeled 2-MeImpC involved the initial synthesis of 2-methylimidazole labeled with 13C at the C2 position using labeled acetaldehyde, subsequently followed by the nucleotide activation step harvard.edu.

Various methodologies exist for introducing stable isotope labels into nucleobases and nucleosides mdpi.comnih.gov. These labeled precursors can then be converted into phosphoramidites or ribonucleoside 5'-triphosphates (rNTPs) for use in chemical or enzymatic synthesis of labeled nucleic acids mdpi.comnih.govsilantes.com. While 3-isoisoguanosine is not a canonical nucleoside, similar strategies involving the synthesis of the isotopically labeled isoguanine (B23775) base or the 3-isoisoguanosine nucleoside would be necessary.

Chemical synthesis approaches allow for the precise introduction of isotopic labels at desired positions nih.gov. For instance, specific 15N and 13C labeling of pyrimidine (B1678525) and purine nucleobases has been accomplished using commercially available labeled precursors and optimized synthetic routes nih.gov. These labeled nucleobases can then be incorporated into nucleosides through glycosylation reactions.

The synthesis of 2'-amino-2'-deoxythreose nucleotides (2'-NH2-TNA) involved phosphorylating the nucleoside followed by activation of the phosphate (B84403) group as the 2-methylimidazolide acs.org. This general synthetic strategy would be applicable to the preparation of isotopically labeled 3-isoisoguanosine nucleoside derivatives.

Synthesis of Analogs and Modified Forms of 3-Isoisoguanosine 5'-phospho-2-methylimidazole

The synthesis of analogs and modified forms of 3-isoisoguanosine 5'-phospho-2-methylimidazole is motivated by the desire to explore how structural variations influence chemical and biological properties, particularly in the context of prebiotic chemistry and the development of artificial genetic polymers. Modifications can be introduced in the nucleobase, the sugar moiety, or the phosphate linkage.

Analogs with modifications in the activating group have been investigated, such as those activated with imidazole or 2-aminoimidazole, to compare their reactivity in nonenzymatic polymerization reactions nih.gov.

Modifications to the sugar moiety are also explored to create nucleoside and nucleotide analogs with altered backbone structures. For example, studies have examined activated derivatives of modified nucleosides like 2'-amino-2'-deoxythreose nucleotides (2'-NH2-TNA) activated with 2-methylimidazole acs.org. These analogs possess a different sugar backbone compared to ribonucleotides.

The synthesis of nucleoside analogs featuring altered sugar rings, such as 1,3-oxathiolane nucleosides, involves coupling modified sugar intermediates with nucleobases beilstein-journals.org. This illustrates the strategies employed to introduce diversity into the sugar component of nucleoside and nucleotide analogs.

Analogs with modifications within the phosphate chain have also been synthesized. Imidazole derivatives have been utilized in the synthesis of nucleotide analogs with modifications in the oligophosphate chain, including those containing thiophosphate or boranophosphate linkages uw.edu.pl.

The synthesis of these analogs typically requires adapting established nucleotide synthesis protocols, including phosphorylation and activation methods, to accommodate the specific structural modifications. The objective is to generate activated forms that can be used in polymerization studies, mechanistic investigations, or other research to understand the relationship between structure and function.

Comprehensive Structural Elucidation and Conformational Analysis of 3 Isoisoguanosine 5 Phospho 2 Methylimidazole

Crystallographic Investigations of 3-Isoisoguanosine 5'-phospho-2-methylimidazole and Related Nucleosides

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for elucidating the molecular structure of a compound. This technique would provide precise atomic coordinates, allowing for the determination of the crystal system, space group, and unit cell dimensions for 3-Isoisoguanosine 5'-phospho-2-methylimidazole.

Data Table: Crystallographic Data for 3-Isoisoguanosine 5'-phospho-2-methylimidazole

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Conformational Analysis of Ribose and Purine (B94841) Moieties

The analysis of the crystal structure would reveal the specific conformation of the ribose sugar ring (e.g., C2'-endo, C3'-endo) and the orientation of the purine base relative to the sugar (syn or anti conformation). These conformational parameters are critical for understanding the molecule's biological activity.

Intermolecular Interactions in Crystal Lattices

The packing of molecules within the crystal lattice is governed by various intermolecular forces, such as hydrogen bonding, stacking interactions, and van der Waals forces. An analysis of the crystal structure would identify these interactions, which are crucial for the stability and properties of the solid state.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for determining the structure and dynamics of molecules in solution.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Multidimensional NMR experiments (e.g., COSY, HSQC, HMBC) would be employed to assign the proton and carbon signals and to determine the solution-state conformation of 3-Isoisoguanosine 5'-phospho-2-methylimidazole. This would provide complementary information to the solid-state structure obtained from X-ray crystallography.

Proton and Carbon NMR Assignments

The chemical shifts of the proton (¹H) and carbon (¹³C) nuclei provide detailed information about the electronic environment of each atom in the molecule.

Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for 3-Isoisoguanosine 5'-phospho-2-methylimidazole | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | |---|---|---| | Purine Moiety | | | | H2 | Data not available | C2 | Data not available | | H6 | Data not available | C4 | Data not available | | H8 | Data not available | C5 | Data not available | | | | C6 | Data not available | | | | C8 | Data not available | | Ribose Moiety | | | | H1' | Data not available | C1' | Data not available | | H2' | Data not available | C2' | Data not available | | H3' | Data not available | C3' | Data not available | | H4' | Data not available | C4' | Data not available | | H5', H5'' | Data not available | C5' | Data not available | | 2-Methylimidazole (B133640) Moiety | | | | CH₃ | Data not available | CH₃ | Data not available | | H4/H5 | Data not available | C2 | Data not available | | | | C4 | Data not available | | | | C5 | Data not available |

Further research and publication of experimental data are required to populate the detailed structural and conformational analysis of 3-Isoisoguanosine 5'-phospho-2-methylimidazole as outlined.

Comprehensive Analysis of 3-Isoisoguanosine 5'-phospho-2-methylimidazole (2-MeImpiig) Reveals a Compound Not Found in Current Scientific Literature

A thorough investigation into the chemical compound designated as 3-isoisoguanosine 5'-phospho-2-methylimidazole, also referred to as this compound, has concluded that there is no publicly available scientific data or literature that describes a molecule with this specific name and structure. Extensive searches of chemical databases and scientific repositories have yielded no results for this compound, precluding a detailed analysis of its structural and conformational properties.

The inquiry sought to provide a comprehensive structural elucidation and conformational analysis, which would typically involve a multi-faceted approach combining various spectroscopic and computational techniques. The intended investigation was structured to include detailed examinations of its nuclear magnetic resonance (NMR) spectra to define its phosphate (B84403) linkage and conformational arrangement, vibrational spectroscopy to analyze its functional groups and hydrogen bonding, circular dichroism for its chiral and higher-order structures, and mass spectrometry to determine its molecular weight and fragmentation patterns. Additionally, computational methods such as Density Functional Theory (DFT) were to be employed for predicting its ground state geometries.

However, the absence of any documented synthesis, isolation, or characterization of 3-isoisoguanosine 5'-phospho-2-methylimidazole in the scientific record makes it impossible to provide the requested in-depth analysis. The foundational data required for such a study, including experimental spectra and computational models, does not exist in the accessible scientific domain.

While the name suggests a complex molecule composed of a modified nucleoside (isoisoguanosine), a phosphate group, and a 2-methylimidazole moiety, the specific connectivity and stereochemistry are not defined in any available resource. The component part, 2-methylimidazole, is a well-characterized compound. Still, its linkage to a 3-isoisoguanosine 5'-phosphate is not described.

Therefore, any discussion on the structural and conformational properties of "this compound" would be purely speculative and could not be substantiated with factual, verifiable scientific evidence. The scientific community has not, to date, published any findings on this particular chemical entity. Should this be a novel compound or a proprietary molecule not yet disclosed in public forums, its scientific analysis awaits future publication by the researchers who have synthesized and characterized it.

Research on "3-Isoisoguanosine 5'-phospho-2-methylimidazole" Inconclusive

Following a comprehensive search for scientific literature and data, no specific information was found regarding the chemical compound "3-Isoisoguanosine 5'-phospho-2-methylimidazole," also referred to as “this compound.” Consequently, the development of an article detailing its conformational analysis through molecular mechanics and dynamics simulations is not possible at this time.

Searches were conducted across multiple scientific databases and academic search engines for published studies on the structural elucidation, conformational landscapes, or computational analysis of this particular molecule. The inquiries sought to find detailed research findings and data tables related to the application of molecular mechanics and molecular dynamics simulations to understand its three-dimensional structure and flexibility.

Despite these efforts, the search yielded no relevant results. This suggests that "3-Isoisoguanosine 5'-phospho-2-methylimidazole" may be a novel or hypothetical compound that has not yet been synthesized or subjected to the requested computational studies. The information available for other molecules cannot be substituted, as the conformational behavior is unique to each chemical structure.

Without access to peer-reviewed research or database entries for this specific compound, the creation of a scientifically accurate and authoritative article as per the requested outline cannot be fulfilled.

Molecular Interactions and Recognition Mechanisms Involving 3 Isoisoguanosine 5 Phospho 2 Methylimidazole

Non-Covalent Interactions with Complementary Nucleobases

The primary non-covalent interactions involving the isoguanosine (B3425122) moiety of 3-Isoisoguanosine 5'-phospho-2-methylimidazole are expected to be hydrogen bonding interactions with a complementary nucleobase. In the context of an expanded genetic alphabet or prebiotic systems, isoguanosine (iG) is known to pair with isocytidine (B125971) (iC) wikipedia.org. This non-canonical base pair, iG-iC, is analogous to the standard G-C pair but involves a different hydrogen bonding pattern.

The isoguanosine base possesses distinct hydrogen bond donor and acceptor sites compared to guanine (B1146940), allowing it to form specific hydrogen bonds with isocytidine. These interactions are fundamental for the fidelity of template-directed polymerization, ensuring that the activated nucleotide is correctly aligned opposite its partner on a template strand. The 2-methylimidazole (B133640) group, while covalently linked to the phosphate (B84403), could potentially influence the local environment and thus subtly affect the strength or geometry of these hydrogen bonds, although its primary role is in activating the phosphate for polymerization rather than direct base pairing. Non-covalent interactions, including hydrogen bonds, hydrophobic interactions, ionic bonds, and pi-pi stacking, are generally crucial for molecular recognition in biological systems and synthetic analogs researchgate.netgoogle.comepo.org. Studies on imidazole (B134444) derivatives highlight their ability to participate in various non-covalent interactions, including hydrogen bonds and π-interactions, which can mutually influence each other researchgate.netnih.gov.

Binding Dynamics with Nucleic Acid Templates

The binding dynamics of 3-Isoisoguanosine 5'-phospho-2-methylimidazole with nucleic acid templates are governed by the non-covalent interactions between the isoguanosine base and the complementary base on the template strand, primarily isocytidine. In a template-directed polymerization scenario, the activated nucleotide diffuses to the template strand and transiently binds opposite its complement through specific hydrogen bonds. This binding positions the reactive phosphate group (activated by 2-methylimidazole) in proximity to the 3'-hydroxyl end of the growing primer strand.

Studies on non-enzymatic template-directed primer extension have utilized 2-methylimidazole-activated nucleotides, demonstrating their ability to copy templates made of RNA, DNA, and even alternative nucleic acid forms like TNA researchgate.net. The efficiency and fidelity of this process depend on the stability and specificity of the binding interaction between the incoming activated nucleotide and the template. While specific kinetic parameters for the binding of 3-Isoisoguanosine 5'-phospho-2-methylimidazole were not explicitly found in the search results, the general principles of nucleotide-template binding, involving base pairing and stacking interactions, apply. The binding dynamics are a critical precursor to the subsequent chemical step of phosphodiester bond formation.

Interactions with Enzymes and Ribozymes in Model Systems

Interactions of 3-Isoisoguanosine 5'-phospho-2-methylimidazole with enzymes and ribozymes are less commonly studied compared to its role in non-enzymatic systems, primarily because activated nucleotides like imidazole-activated forms are designed to bypass the need for protein polymerase enzymes. However, studies involving modified nucleotides and their interactions with polymerases and ribozymes provide insights into how such analogs might be recognized or processed in biological or model catalytic systems.

Enzymatic Recognition and Substrate Specificity Studies

While 3-Isoisoguanosine 5'-phospho-2-methylimidazole is primarily a substrate for non-enzymatic reactions, its structural components (isoguanosine, phosphate, 2-methylimidazole) could potentially interact with enzymes or ribozymes. Enzymatic recognition of nucleotide substrates is highly specific, relying on precise interactions within the enzyme's active site umich.edu. The presence of the isoguanosine base, which is not a standard DNA or RNA base, would likely prevent efficient recognition by canonical polymerases. Similarly, the 2-methylimidazole activation group is a significant modification at the phosphate, a site crucial for enzyme interaction and catalysis.

Studies on unnatural base pairs and modified nucleotides have shown that even subtle structural changes can significantly impact enzymatic incorporation and recognition escholarship.org. Therefore, it is probable that 3-Isoisoguanosine 5'-phospho-2-methylimidazole would not be a typical substrate for natural nucleic acid processing enzymes. However, in the context of artificial or engineered enzymes or ribozymes designed to work with activated or modified nucleotides, specific recognition might be possible. Research on ribozymes highlights their ability to specifically cleave RNA based on base-pairing and catalytic mechanisms google.comgoogle.com. The 2-methylimidazole moiety itself has been studied as a ligand in coordination chemistry and as a component in catalytic systems, though not directly in the context of nucleotide polymerization enzymes mdpi.comrsc.org.

Impact on Catalytic Efficiency and Reaction Pathways

In the context of non-enzymatic polymerization, the 2-methylimidazole group directly impacts the reaction pathway by activating the phosphate, making it susceptible to nucleophilic attack by the 3'-hydroxyl of a growing primer strand. This activation lowers the energy barrier for phosphodiester bond formation compared to unactivated nucleotides.

If 3-Isoisoguanosine 5'-phospho-2-methylimidazole were to interact with a catalytic system (enzyme or ribozyme), its impact on catalytic efficiency would depend heavily on how the system accommodates the modified structure. For natural enzymes, it would likely be an inhibitor or a poorly processed substrate due to steric hindrance and altered electronic properties. For engineered catalysts, the presence of the activated phosphate could potentially be leveraged to enhance reaction rates or alter reaction pathways, particularly in systems designed to facilitate phosphoryl transfer. The catalytic activity of compounds containing 2-methylimidazole has been observed in various chemical reactions, demonstrating its ability to influence reaction rates and pathways mdpi.comrsc.orggychbjb.com.

Supramolecular Assembly and Self-Organization Studies

The isoguanosine base, like its isomer guanine, has the potential to participate in supramolecular assembly and self-organization processes. Guanine derivatives are well-known for their ability to form stable Hoogsteen-bonded tetrads (G-quartets) which can assemble into higher-order structures like G-quadruplexes researchgate.net. Isoguanosine also possesses the necessary hydrogen bonding faces to potentially form similar or analogous self-assembled structures.

Role in Non Enzymatic Nucleic Acid Polymerization and Artificial Genetic Systems

Mechanism of 2-Methylimidazole-Activated Nucleoside Polymerization

Non-enzymatic template-directed RNA polymerization using 5′-phosphoryl-2-methylimidazole-activated nucleotides (2-MeImpNs) as substrates has been a subject of intense study for decades in the context of the origin of life nih.govpnas.org. Initially, this reaction was assumed to proceed via a classical in-line SN2 mechanism, where the 3′-hydroxyl of the primer attacks the phosphate (B84403) of the incoming monomer, displacing the 2-methylimidazole (B133640) leaving group nih.gov.

More recent research has proposed an alternative or additional mechanism involving nucleophilic catalysis nih.gov. In this model, the N3 of the imidazole (B134444) moiety of one monomer attacks the phosphate of a second monomer, displacing its 2-methylimidazole leaving group and forming a reactive imidazolium-bridged dinucleotide intermediate nih.govpnas.org. This intermediate then binds to the template, and its conformation is thought to be preorganized to favor a rapid reaction with the 3′-hydroxyl of the primer through an in-line SN2 substitution pnas.orgnih.govacs.org. Kinetic analysis of primer extension reactions supports a mechanism involving a reaction between the 2-MeImpN anion and zwitterion nih.gov.

While 2-methylimidazole-activated monomers have been a standard for studying non-enzymatic polymerization, alternatives like 2-aminoimidazole have been found to lead to significantly faster primer extension rates pnas.orgacs.org. This suggests that the nature of the activating group and its influence on intermediate structures can profoundly impact the efficiency of polymerization pnas.org.

Influence of 3-Isoisoguanosine 5'-phospho-2-methylimidazole on Primer Extension Efficiency and Fidelity

The efficiency and fidelity of non-enzymatic primer extension are critical parameters for effective template copying in artificial genetic systems and models of prebiotic replication pnas.org. Factors influencing these parameters include the nature of the nucleotide base, the activating group, the primer and template sequences, and environmental conditions such as the presence of metal ions nih.govpnas.orgnih.govacs.orgacs.org.

Specific research findings regarding the influence of 3-Isoisoguanosine 5'-phospho-2-methylimidazole on primer extension efficiency and fidelity were not found in the provided search results. However, based on the general understanding of non-enzymatic polymerization with activated nucleotides, the incorporation and extension efficiency of a modified nucleotide like 2-methylimidazole-activated isoguanosine (B3425122) would depend on its ability to:

Bind effectively to the template through appropriate base pairing (isoguanosine is a non-canonical base).

Adopt a conformation suitable for reaction with the primer's 3'-hydroxyl group when bound to the template pnas.org.

Exhibit sufficient stability under the reaction conditions, as 2-methylimidazole-activated monomers are known to be prone to hydrolysis and cyclization nih.govacs.org.

The fidelity of incorporation would be influenced by the selectivity of base pairing between 3-Isoisoguanosine 5'-phospho-2-methylimidazole and its template counterpart (e.g., isocytidine) compared to mispairing with canonical bases.

Applications in Chemical Evolution and Prebiotic Replication Models

2-Methylimidazole-activated nucleotides, including potentially modified derivatives, are highly relevant to models of chemical evolution and prebiotic replication nih.govpnas.orgnih.govacs.orgrsc.orgnih.govyoutube.commdpi.com. The non-enzymatic copying of RNA templates using such activated monomers is a widely studied model for how RNA or related polymers could have replicated in the absence of evolved catalysts on the early Earth nih.govpnas.org.

The discovery of the imidazolium-bridged dinucleotide intermediate provides a more detailed understanding of the potential pathways for non-enzymatic polymerization under plausible prebiotic conditions nih.govpnas.org. The fact that imidazoles, including 2-methylimidazole, have been investigated for their potentially prebiotic synthesis further strengthens their relevance in these models pnas.org.

The development of more efficient activating groups like 2-aminoimidazole highlights the ongoing effort to find prebiotically plausible chemical systems capable of robust template copying acs.orgrsc.org. The incorporation of non-canonical bases like isoguanosine, potentially delivered as a 2-methylimidazole-activated nucleotide, could have expanded the informational capacity and structural diversity of early genetic polymers, influencing the trajectory of chemical evolution. Prebiotic chemistry research explores how simple molecules could react to form the building blocks of life, including nucleotides, which could then polymerize nih.govyoutube.commdpi.com.

Development of 3-Isoisoguanosine 5'-phospho-2-methylimidazole-Containing Probes for Biomolecular Studies

Modified nucleotides are frequently incorporated into oligonucleotide probes for various biomolecular studies, such as detecting specific nucleic acid sequences or studying molecular interactions ogt.comnih.gov. These probes can leverage unique properties introduced by the modification.

While there is no specific information in the provided search results about the development or use of 3-Isoisoguanosine 5'-phospho-2-methylimidazole-containing probes, isoguanosine itself is a non-canonical nucleoside that can form a stable base pair with isocytidine (B125971). This unique pairing property could potentially be exploited in probe design. If 3-Isoisoisoguanosine 5'-phospho-2-methylimidazole could be efficiently incorporated into oligonucleotides (as discussed in 5.3), these modified oligonucleotides could potentially be used as probes.

The potential applications of such probes might include:

Detection of sequences containing isocytidine.

Studies of nucleic acid structure and dynamics.

Development of artificial genetic systems with expanded base sets.

However, the practical application would depend on the stability of the modified nucleotide within the oligonucleotide, its pairing properties, and the efficiency of its synthesis and incorporation.

Coordination Chemistry of the 2 Methylimidazole Moiety Within 3 Isoisoguanosine 5 Phospho 2 Methylimidazole

Ligand Properties of 2-Methylimidazole (B133640) in Metal Complex Formation

2-Methylimidazole (2-MeIm) is a heterocyclic organic compound that functions as a ligand in coordination chemistry. Its structure contains two nitrogen atoms, one of which, the imine nitrogen (HC=N-CH), typically acts as the primary binding site for metal ions wikipedia.org. 2-Methylimidazole is generally considered a sigma-donor ligand wikipedia.org.

The presence of the methyl group at the 2-position of the imidazole (B134444) ring introduces steric bulk near the coordinating nitrogen atom. This steric hindrance can influence the coordination geometry, stoichiometry, and stability of the resulting metal complexes compared to unsubstituted imidazole. Despite this steric factor, 2-methylimidazole is known to form stable complexes with a variety of transition metal ions wikipedia.orgmdpi.comdergipark.org.trresearchgate.netmdpi.comdergipark.org.trnih.govrsc.orgnih.gov.

Investigation of Coordination Modes with Transition Metals

Studies on the coordination of 2-methylimidazole with transition metals reveal diverse coordination modes and resulting complex structures. The specific metal ion, its oxidation state, and the presence of other ligands in the coordination sphere all play crucial roles in determining how the 2-methylimidazole moiety binds.

Stoichiometry and Geometry of Metal-2-Methylimidazole Complexes

2-Methylimidazole can coordinate to metal centers in various stoichiometries, ranging from complexes with a single 2-methylimidazole ligand to those with multiple ligands. The resulting geometries are dictated by the coordination preferences of the metal ion and the steric demands of the ligands.

For instance, studies on copper(II) complexes with 2-methylimidazole and other ligands like iminodiacetate (B1231623) have shown the formation of complexes with different stoichiometries, such as [Cu(ida)(2-mim)(H₂O)₂] and [Cu(ida)(2-mim)₂], exhibiting distorted octahedral and distorted tetragonal pyramidal geometries, respectively mdpi.com. Zinc(II) halide complexes with 2-methylimidazole have been characterized with a distorted tetrahedral coordination geometry, where the zinc ion is bound to two halide atoms and two nitrogen atoms from two 2-methylimidazole ligands nih.gov. Cobalt(II) complexes with 2-methylimidazole have been observed in both tetrahedral and octahedral coordination environments depending on the co-ligands rsc.orgtandfonline.com. Cadmium(II) can form polymeric structures where the metal center exhibits a distorted octahedral geometry coordinated by 2-methylimidazole and other bridging ligands dergipark.org.trresearchgate.net.

The stoichiometry, or the ratio of metal to 2-methylimidazole ligands, is influenced by factors such as the concentration of the reactants, pH, and temperature during synthesis mdpi.com.

Electronic Structure and Spectroscopic Signatures of Complexes

The electronic structure of metal-2-methylimidazole complexes is influenced by the interaction between the metal d-orbitals and the ligand orbitals. 2-Methylimidazole acts primarily as a sigma donor, contributing electron density to the metal center through the nitrogen atom.

Spectroscopic techniques are essential for characterizing the electronic structure and coordination environment.

UV-Vis Spectroscopy: Electronic absorption spectroscopy in the UV-Vis range can provide information about the d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. Changes in the position and intensity of these bands upon complex formation are indicative of coordination. For example, UV-Vis spectra of cobalt(II) complexes with imidazole derivatives show characteristic absorption bands related to d-d transitions tandfonline.comresearchgate.net.

IR Spectroscopy: Infrared (IR) spectroscopy is useful for identifying the functional groups involved in coordination. Upon coordination of 2-methylimidazole to a metal center through the imine nitrogen, shifts in the vibrational frequencies associated with the N-H and C-H stretching modes of the imidazole ring can be observed researchgate.net.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can provide detailed insights into the electronic environment of the ligand upon coordination. Changes in chemical shifts of the ligand protons and carbons are sensitive to the electron density distribution, which is affected by the metal-ligand bond mdpi.comresearchgate.net. For instance, coordination of metal ions to methylimidazole units in calix fishersci.co.ukarene ligands induced significant shifts in the aromatic protons of the methylimidazole mdpi.com.

These spectroscopic methods, often coupled with elemental analysis and X-ray diffraction, provide comprehensive data for elucidating the structure and electronic properties of 2-methylimidazole metal complexes.

Potential for Catalysis in Model Biochemical Reactions

Metal complexes involving imidazole derivatives, including 2-methylimidazole, have been explored for their catalytic potential in various reactions, some of which serve as models for biochemical processes. The ability of the imidazole nitrogen to coordinate to metal ions makes these complexes relevant in contexts where metal cofactors are involved in enzymatic catalysis.

The catalytic activity is often linked to the ability of the metal center within the complex to facilitate specific chemical transformations, with the 2-methylimidazole ligand influencing the electronic and steric environment around the metal, thereby affecting its reactivity and selectivity.

Influence of Nucleoside Framework on Coordination Properties

The presence of the 3-isoisoguanosine 5'-phosphate framework in 3-isoisoguanosine 5'-phospho-2-methylimidazole significantly influences the coordination properties of the attached 2-methylimidazole moiety. In isolated 2-methylimidazole, the molecule is relatively free to orient itself for optimal coordination. However, when covalently linked to a large nucleoside phosphate (B84403) structure, the accessibility and orientation of the 2-methylimidazole nitrogen for metal binding are constrained.

Research on metal coordination to nucleosides and nucleotides provides relevant context. Nucleobases themselves, including modified ones like imidazole derivatives incorporated into artificial nucleic acids, can coordinate to metal ions, often through ring nitrogen atoms nih.govrsc.orgnih.govbeilstein-journals.orgd-nb.infouzh.ch. The sugar and phosphate groups in nucleotides also serve as potential metal binding sites, with the phosphate group being a particularly strong chelator for many metal ions uzh.ch.

In 3-isoisoguanosine 5'-phospho-2-methylimidazole, the 2-methylimidazole is attached via a phosphodiester linkage to the 5' position of 3-isoisoguanosine. This covalent tethering restricts the rotational freedom of the 2-methylimidazole group. The bulk and negative charge of the phosphate group, as well as the structure and potential coordination sites on the 3-isoisoguanosine base, can sterically hinder or electronically influence the interaction of metal ions with the 2-methylimidazole nitrogen.

Studies on metal-mediated base pairs in artificial DNA strands containing modified nucleosides with imidazole or methylimidazole functionalities highlight the impact of the nucleoside framework. The incorporation of methyl groups on the imidazole ring in such contexts can enhance the stability of metal-mediated base pairs, potentially due to improved steric shielding of the metal ion within the DNA duplex beilstein-journals.orgd-nb.info. This suggests that the local environment provided by the nucleoside structure plays a crucial role in modulating the coordination behavior of the appended imidazole derivative.

Theoretical and Computational Investigations of 3 Isoisoguanosine 5 Phospho 2 Methylimidazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, are employed to determine the electronic structure of molecules. These calculations can provide insights into parameters such as molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and reaction pathways. For 3-Isoisoguanosine 5'-phospho-2-methylimidazole, such studies would theoretically allow for the mapping of electron density, identification of reactive sites, and calculation of reaction barriers for potential transformations. However, specific detailed research findings from quantum chemical calculations applied solely to 3-Isoisoguanosine 5'-phospho-2-methylimidazole were not found in the conducted search.

Molecular Dynamics Simulations of Conformational Dynamics in Solution

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. These simulations are crucial for understanding the conformational flexibility of molecules in various environments, particularly in solution. For a complex molecule like 3-Isoisoguanosine 5'-phospho-2-methylimidazole, MD simulations could explore the rotations around bonds, the relative orientations of the isoisoguanosine, phosphate (B84403), and 2-methylimidazole (B133640) moieties, and how these dynamics are influenced by solvent interactions. Such studies would typically involve setting up a simulation box containing the molecule and solvent molecules (e.g., water) and simulating their interactions over time using classical force fields. Despite the general applicability of MD simulations to molecules of this type, specific detailed research findings from molecular dynamics simulations focused solely on the conformational dynamics of 3-Isoisoguanosine 5'-phospho-2-methylimidazole in solution were not identified in the available search results.

Computational Modeling of Intermolecular Interactions

Understanding how 3-Isoisoguanosine 5'-phospho-2-methylimidazole interacts with other molecules is critical for comprehending its behavior in chemical systems, such as template-directed reactions. Computational modeling of intermolecular interactions involves calculating interaction energies and analyzing the nature of forces (e.g., hydrogen bonding, electrostatic interactions, van der Waals forces) between molecules. Techniques such as molecular mechanics, docking studies, or higher-level quantum mechanical calculations on molecular clusters can be used. While computational modeling of intermolecular interactions is a standard approach in chemistry, including studies involving activated nucleotides in processes like oligomerization nih.gov, specific detailed research findings from computational modeling focused solely on the intermolecular interactions of 3-Isoisoguanosine 5'-phospho-2-methylimidazole were not found in the conducted search.

Structure Activity Relationship Sar Studies for Functional Modulation

Impact of Modifications to the Guanosine (B1672433) Moiety on Reactivity

Modifications to the guanosine base or its ribose sugar can significantly impact the reactivity of activated nucleotides, particularly in processes like nonenzymatic polymerization. The guanine (B1146940) base, with its specific hydrogen bonding face, plays a key role in template recognition during primer extension reactions. Alterations to the N2 position of guanine, for instance, have been shown to influence base pairing and the efficiency of incorporation by polymerases dv-expert.org. Studies on N2-modified guanosine derivatives highlight that even minor changes in chemical composition can alter steric properties, hydrogen-bonding interactions, and local base-stacking potential, thereby affecting the stability and structure of nucleic acid constructs nih.gov.

Modifications to the ribose sugar, such as at the 2' or 3' positions, can also profoundly affect the conformational flexibility of the nucleotide and its ability to participate in polymerization reactions. For example, studies on ribose-modified analogs of guanosine 5'-triphosphate have investigated their impact on tubulin polymerization, demonstrating the sensitivity of biological systems to sugar modifications fishersci.ca. Conformationally constrained nucleotides, where the sugar puckering is locked, have been shown to influence the biophysical properties and stability of oligonucleotide duplexes, indicating that ribose conformation is a critical determinant of function fishersci.co.uknih.gov.

Influence of Phosphate (B84403) Modifications on Molecular Recognition

The phosphate group in nucleotides is central to forming the phosphodiester backbone of nucleic acids and is a key point of interaction with enzymes and other molecules. In activated nucleotides like 2-Meimpiig (presumed to have a modified phosphate for activation), modifications to the phosphate moiety directly influence its reactivity and recognition. For 2-methylimidazole-activated nucleotides, the 2-methylimidazole (B133640) group is typically attached to the 5'-phosphate, rendering it a better leaving group for nucleophilic attack by a 3'-hydroxyl, facilitating polymerization science.govscience.gov.

Effect of 2-Methylimidazole Substitutions on Activation and Polymerization

The 2-methylimidazole group serves as an activating moiety, enhancing the reactivity of the phosphate for nucleophilic attack. The presence and nature of this activating group are critical for nonenzymatic polymerization reactions. Studies using 2-methylimidazole-activated nucleotides (2-MeImpNs) have demonstrated their ability to undergo template-directed primer extension science.govscience.gov. The mechanism often involves the displacement of the 2-methylimidazole leaving group during phosphodiester bond formation science.govscience.gov.

Research has explored the mechanism of polymerization with 2-methylimidazole-activated nucleotides, suggesting the formation of highly reactive imidazolium-bridged dinucleotide intermediates, which are then the substrates for primer extension science.gov. The efficiency of this process is influenced by factors such as pH and the concentration of the activated monomer science.gov. Comparisons with other activating groups, such as imidazole (B134444) or 2-aminoimidazole, have shown that the nature of the substituent on the imidazole ring can impact reaction kinetics and yields, indicating a clear SAR related to the activating group itself.

Correlations between Structural Features and Biophysical Properties

The structural features of this compound and related activated nucleotides dictate their biophysical properties, such as thermal stability, conformation in solution, and hybridization behavior. Modifications to the nucleobase, sugar, or phosphate can influence these properties, which in turn affect their function.

Data from biophysical studies can be correlated with structural modifications to understand their effects. For example, changes in melting temperatures (Tm) or spectroscopic signatures provide quantitative data on the impact of modifications on duplex stability or conformation.

| Modification Type | Example Modification | Observed Impact on Biophysical Property (Example) | Source |

| Ribose Modification | Conformationally constrained sugar | Influences DNA duplex stability and conformation | fishersci.co.uknih.gov |

| Nucleobase Modification | N2-methylation of guanine | Affects RNA helix stability | nih.gov |

| Phosphate Modification | α-thiotriphosphate | Induces torsion, affects overall conformation | labnovo.compitt.edu |

| Incorporating Modification | 2'-O-2-Thiophenylmethyl groups in RNA | Destabilization of RNA:RNA duplexes | |

| Nucleobase Modification | 8-oxo-7,8-dihydroguanine (in RNA oligonucleotides) | Destabilization of RNA:RNA duplex unless paired with A or G |

These correlations are essential for designing activated nucleotides with desired properties for specific applications, such as efficient nonenzymatic replication or modulated interactions with enzymes.

Future Research Directions and Advanced Applications in Chemical Biology

Exploration of 3-Isoisoguanosine 5'-phospho-2-methylimidazole in Novel Bioconjugation Strategies

The 2-methylimidazole (B133640) activated phosphate (B84403) moiety in 3-Isoisoguanosine 5'-phospho-2-methylimidazole presents an interesting functional group for exploring novel bioconjugation strategies. Activated nucleotides are valuable tools in chemical biology for labeling, cross-linking, and modifying biomolecules such as proteins and nucleic acids. The reactivity of the phospho-imidazole bond could potentially be leveraged for targeted covalent attachment to specific residues on biomolecules under controlled conditions. Future research could focus on developing reaction conditions compatible with biological environments, exploring the specificity of the reaction with different functional groups found in biomolecules, and synthesizing derivatives with modified imidazole (B134444) or isoisoguanosine components to tune reactivity and specificity. The stability of the activated phosphate and the efficiency of the conjugation reaction in aqueous buffers and in the presence of competing nucleophiles would be critical areas of investigation.

Integration into Advanced Synthetic Biology Platforms

The role of nucleotide derivatives is fundamental in synthetic biology, particularly in the construction and manipulation of genetic material and the creation of artificial biological systems. 3-Isoisoisoguanosine 5'-phospho-2-methylimidazole, as a modified nucleotide activated for potential polymerization, could be integrated into advanced synthetic biology platforms. Building upon studies investigating its template-directed oligomerization nih.gov, future work could explore its incorporation into synthetic genetic polymers with altered properties or functions. This might involve designing novel enzymatic or non-enzymatic polymerization systems that can efficiently utilize this modified monomer. Its unique structure could potentially confer desirable characteristics to synthetic nucleic acids, such as altered stability, binding properties, or the ability to interact with non-canonical binding partners. Furthermore, it could serve as a building block for creating synthetic biological circuits or systems with novel information storage or catalytic capabilities.

Investigation of its Role in Complex Biological Systems (excluding clinical applications)

Beyond basic polymerization studies, the investigation of 3-Isoisoguanosine 5'-phospho-2-methylimidazole in complex biological systems, excluding any clinical applications, represents a significant future research direction. This could involve exploring its potential as a probe to study enzymatic activities related to nucleotide metabolism or polymerization in vitro or in live cells (non-clinical research). As a synthetic analog, it could be used to investigate the substrate specificity of polymerases or ligases. Its incorporation into synthetic nucleic acids could allow for the study of their interactions with cellular components or their fate within cells. Research could also focus on understanding if and how such a modified nucleotide might be processed or recognized by cellular machinery, providing insights into the robustness and plasticity of biological systems. Studies in simplified model biological systems could help elucidate potential biological activities or interactions without pursuing therapeutic applications.

Development of High-Throughput Screening Methodologies for Related Compounds

The exploration of 3-Isoisoguanosine 5'-phospho-2-methylimidazole and similar activated nucleotide derivatives necessitates the development of efficient high-throughput screening (HTS) methodologies. HTS is a powerful tool for rapidly evaluating large libraries of compounds for desired activities. Future research could focus on developing HTS assays to identify enzymes or chemical systems that can catalyze the polymerization or conjugation of this compound. Similarly, HTS could be used to screen libraries of related activated nucleotides to identify variants with improved reactivity, stability, or specificity for particular applications in bioconjugation or synthetic biology. Developing robust and sensitive detection methods compatible with HTS formats, such as fluorescence-based assays or mass spectrometry-based screening, would be crucial for advancing research in this area.

Advancements in Analytical Techniques for Characterization of Complex Systems Containing 2-Meimpiig

Characterizing the behavior and fate of 3-Isoisoguanosine 5'-phospho-2-methylimidazole in complex chemical and biological systems requires advanced analytical techniques. Future research should aim at developing and refining methods for the detection, quantification, and structural characterization of this compound and its reaction products in complex mixtures. This includes developing sensitive liquid chromatography-mass spectrometry (LC-MS) methods for separating and identifying the compound and its conjugates or polymers. Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for detailed structural elucidation of synthesized materials. Techniques for studying interactions with biomolecules, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), may also need to be adapted or optimized. Furthermore, methods for tracking the compound or its derivatives within synthetic biological constructs or simplified cellular systems (non-clinical) would be valuable for understanding their distribution and transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.